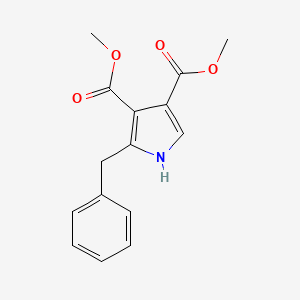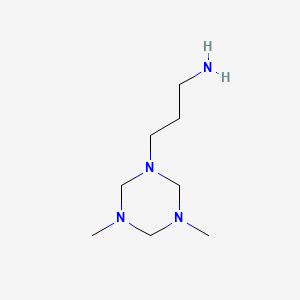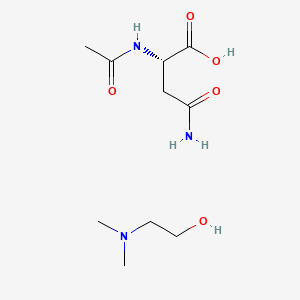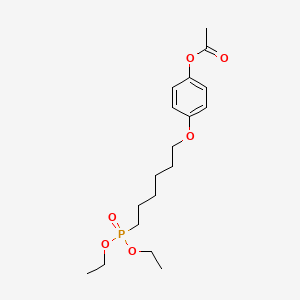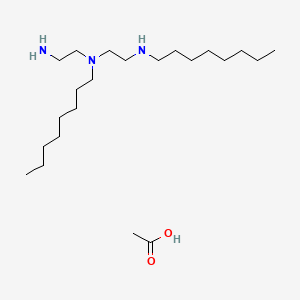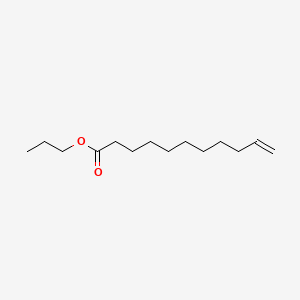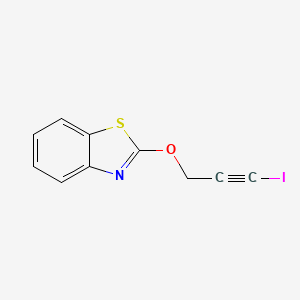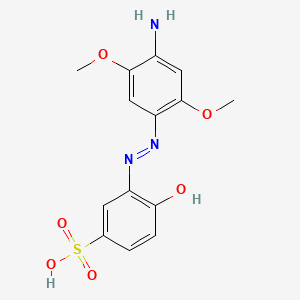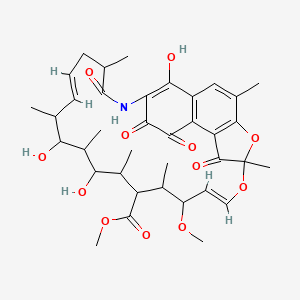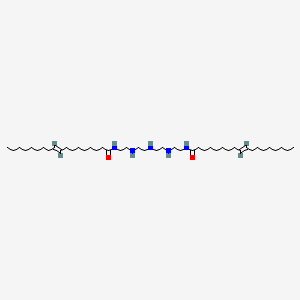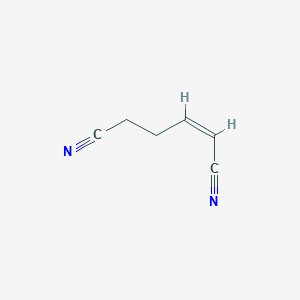
2-Hexenedinitrile, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenedinitrile, (2Z)-, typically involves the reaction of hexadiene with a nitrile source under specific conditions. One common method is the hydrocyanation of hexadiene, where hydrogen cyanide (HCN) is added to the diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the nitrile groups.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenedinitrile, (2Z)-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexenedinitrile, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under mild conditions.
Major Products Formed
Oxidation: Oximes, amides
Reduction: Primary amines
Substitution: Various substituted nitriles and their derivatives
Applications De Recherche Scientifique
2-Hexenedinitrile, (2Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Hexenedinitrile, (2Z)-, involves its interaction with various molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The compound’s ability to undergo various chemical transformations also allows it to participate in complex biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexenedinitrile, (2E)-: An isomer with a different configuration around the double bond.
Hexanedinitrile: A compound with a similar structure but lacking the double bond.
Butenedinitrile: A shorter-chain analogue with similar chemical properties.
Uniqueness
2-Hexenedinitrile, (2Z)-, is unique due to its specific configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
2141-58-4 |
|---|---|
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
(Z)-hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1- |
Clé InChI |
ZQOHAQBXINVHHC-IWQZZHSRSA-N |
SMILES isomérique |
C(CC#N)/C=C\C#N |
SMILES canonique |
C(CC#N)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


